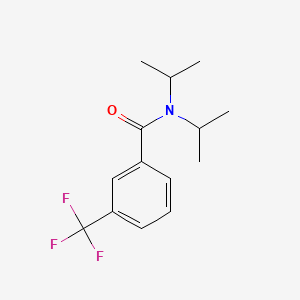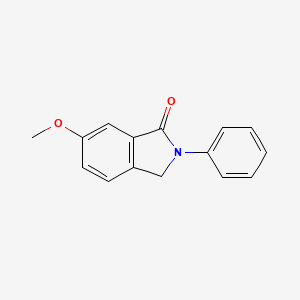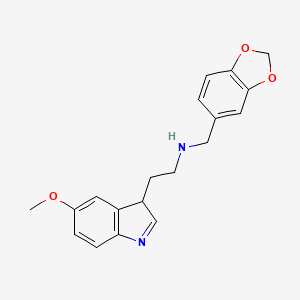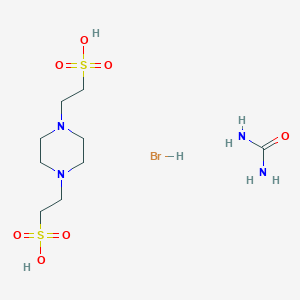
PipecuroniumBromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures to induce muscle relaxation. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, making it a potent neuromuscular blocking agent .
准备方法
Synthetic Routes and Reaction Conditions
Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal precursors with piperazine derivatives. The key steps include:
Formation of the steroidal backbone: This involves the synthesis of the androstane skeleton.
Introduction of piperazine moieties: Piperazine derivatives are introduced to the steroidal backbone through nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms using methyl bromide to form the bisquaternary structure.
Industrial Production Methods
Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of steroidal precursors: Large-scale synthesis of the androstane skeleton.
Automated reaction systems: Use of automated systems to introduce piperazine derivatives and perform quaternization.
Purification and crystallization: The final product is purified through crystallization and other separation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Pipecuronium bromide undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups on the steroidal backbone.
Oxidation and reduction reactions: Modifying the oxidation state of the steroidal core.
Hydrolysis: Breaking down the ester bonds in the compound.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents like piperazine derivatives and methyl bromide.
Oxidation reactions: Use oxidizing agents such as potassium permanganate.
Reduction reactions: Employ reducing agents like lithium aluminum hydride.
Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include modified steroidal compounds with altered functional groups, oxidation states, or hydrolyzed ester bonds .
科学研究应用
Pipecuronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of bisquaternary ammonium compounds.
Biology: Investigated for its effects on neuromuscular transmission and receptor interactions.
Medicine: Extensively used in anesthesia to provide muscle relaxation during surgeries. It is also studied for its potential therapeutic applications in conditions requiring muscle relaxation.
Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals .
作用机制
Pipecuronium bromide exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor end plate, reducing the response of the end plate to acetylcholine. This inhibition prevents muscle contraction, leading to muscle relaxation. Additionally, pipecuronium bromide acts as an antagonist of M2 and M3 muscarinic receptors .
相似化合物的比较
Similar Compounds
Pancuronium bromide: Another bisquaternary aminosteroid muscle relaxant with similar neuromuscular blocking properties.
Vecuronium bromide: A non-depolarizing neuromuscular blocking agent with a shorter duration of action compared to pipecuronium bromide.
Rocuronium bromide: Known for its rapid onset of action and intermediate duration, making it suitable for shorter surgical procedures
Uniqueness
Pipecuronium bromide is unique due to its high potency and long duration of action. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures. Its bisquaternary structure also contributes to its strong binding affinity to nicotinic acetylcholine receptors, enhancing its neuromuscular blocking effects .
属性
分子式 |
C9H23BrN4O7S2 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid;urea;hydrobromide |
InChI |
InChI=1S/C8H18N2O6S2.CH4N2O.BrH/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;2-1(3)4;/h1-8H2,(H,11,12,13)(H,14,15,16);(H4,2,3,4);1H |
InChI 键 |
WGBNBQWFBCPQRF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C(=O)(N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
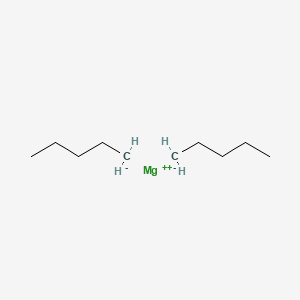
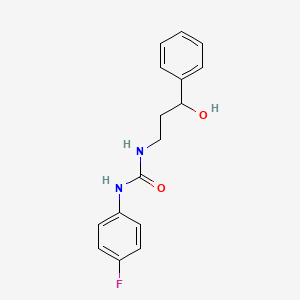
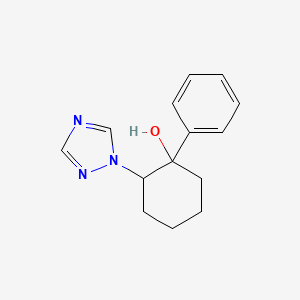
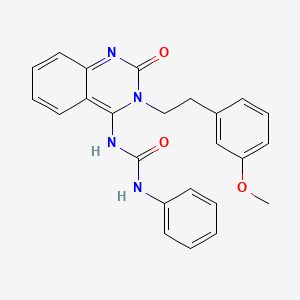
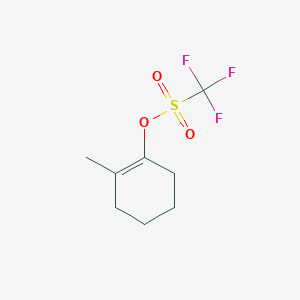
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
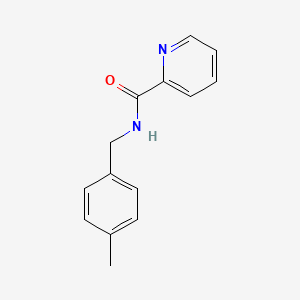
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
